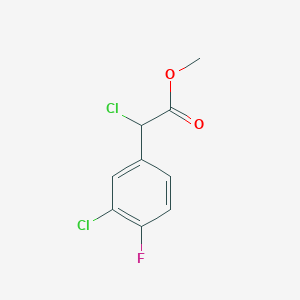

Methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2FO2/c1-14-9(13)8(11)5-2-3-7(12)6(10)4-5/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSALKGMVWNVCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=C(C=C1)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate typically involves the esterification of 2-chloro-2-(3-chloro-4-fluorophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the phenyl ring.

Oxidation and Reduction Reactions: The ester group can be hydrolyzed to form the corresponding acid, which can then undergo further oxidation or reduction reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.

Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group to the corresponding acid.

Major Products:

Hydrolysis Product: 2-chloro-2-(3-chloro-4-fluorophenyl)acetic acid.

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate exhibits a unique molecular structure characterized by the presence of both chloro and fluoro substituents on a phenyl ring. This structural configuration enhances its reactivity and specificity in various applications.

- Chemical Formula : C10H8Cl2F O2

- Molecular Weight : 249.08 g/mol

- IUPAC Name : this compound

A. Medicinal Chemistry

This compound is being investigated for its potential as a pharmaceutical intermediate. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against different cancer cell lines. For instance, research has shown that derivatives of similar compounds can induce apoptosis in cancer cells, suggesting that this compound could have similar properties.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 150 | Induction of apoptosis |

| A549 | 180 | Cell cycle arrest |

B. Agrochemical Development

This compound is also explored in the field of agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides. The presence of halogen substituents enhances the biological activity of agrochemical products.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in biological systems.

- Enzyme Inhibition : The compound's structure allows it to inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects.

A. Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For example, studies have demonstrated the effectiveness of chloro-substituted phenyl compounds against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

B. Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have highlighted the importance of substituents on the phenyl ring for enhancing biological activity. The presence of both chloro and fluoro groups has been shown to improve binding affinity to target proteins.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate involves its interaction with specific molecular targets. The chlorine and fluorine substituents on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The ester group can also undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to other α-chlorinated aryl acetates with varying halogen patterns on the phenyl ring. Key analogues include:

Key Observations :

- Electron-withdrawing effects: The 3-chloro-4-fluoro substitution enhances electrophilicity at the α-carbon, making the compound more reactive in nucleophilic substitutions compared to mono-halogenated analogues .

Physicochemical Properties

- Lipophilicity : The 3-chloro-4-fluoro substitution likely results in a logP value ~2.8–3.2 (estimated), comparable to methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (logP ~3.0) .

- Polar Surface Area (PSA) : Halogen substituents reduce PSA compared to hydroxylated analogues (e.g., PSA ~50.7 for hydrazone derivatives vs. ~70 for dihydroxyphenyl variants).

Biological Activity

Methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate is an organic compound with significant potential in pharmaceutical applications. It is characterized by a complex structure that includes chlorine and fluorine substituents, which can influence its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C9H7Cl2F O2

- Molecular Weight : 232.06 g/mol

- CAS Number : 214262-88-1

The compound's structure features a chloroacetate moiety attached to a phenyl ring that bears both chloro and fluoro substituents. The presence of these electronegative groups can enhance the compound's reactivity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of electron-withdrawing groups such as chlorine and fluorine can increase the compound's lipophilicity, facilitating its penetration into cellular membranes and enhancing its binding to target proteins.

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation and cancer.

- Receptor Modulation : It may also modulate the activity of specific receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.

Research Findings

- Anticancer Activity : Studies have indicated that related compounds with similar structures exhibit significant anticancer properties. For instance, derivatives with chlorinated aromatic rings have been shown to induce apoptosis in cancer cell lines by upregulating pro-apoptotic genes such as p53 and Bax .

- Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects, acting on pathways associated with inflammatory responses.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Comparative Analysis

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 2-(3,5-difluorophenyl)acetate | Structure | Moderate anticancer activity |

| Methyl 2-(4-chloro-2-fluorophenyl)acetate | Structure | Exhibits anti-inflammatory properties |

The variations in substitution patterns significantly influence the compounds' reactivity and biological effects.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of this compound on various hematological cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with molecular docking studies revealing strong binding affinities to key proteins involved in cancer progression .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanisms of related compounds. In vitro assays showed that these compounds inhibited pro-inflammatory cytokine production in macrophages, suggesting a potential pathway for therapeutic intervention in inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for Methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate, and how do reaction conditions influence yield and purity?

The synthesis typically involves a condensation reaction between a hydrazine derivative and an acyl chloride or ester. For example, nucleophilic attack by hydrazine on the carbonyl carbon of the ester forms the hydrazone linkage, followed by dehydration . Key factors include:

- Temperature control : Higher temperatures (e.g., 60–80°C) accelerate reaction rates but may promote side reactions like hydrolysis of the ester group.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while chlorinated solvents (e.g., chloroform) improve solubility of intermediates .

- Catalysts : Acidic or basic catalysts (e.g., HCl or pyridine) can modulate reaction efficiency . Yield optimization requires balancing these parameters, with typical yields ranging from 60–85% under controlled conditions .

Q. What purification techniques are most effective for isolating this compound?

- Recrystallization : Suitable for solid intermediates; solvents like methanol/water mixtures (8:2 v/v) are preferred for removing unreacted starting materials .

- Column chromatography : Silica gel with hexane/ethyl acetate gradients (70:30 to 50:50) resolves ester derivatives from halogenated byproducts .

- Distillation : For liquid intermediates, fractional distillation under reduced pressure (e.g., 0.1–0.5 mmHg) minimizes thermal decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement. Key steps include:

- Data collection : High-resolution (<1.0 Å) data from synchrotron sources improve electron density maps .

- Twinned data refinement : SHELXL’s twin-law input handles pseudo-merohedral twinning, common in halogenated compounds due to packing symmetry .

- ORTEP visualization : Tools like ORTEP-III (with GUI) aid in validating bond angles and torsional strain, particularly for the chloro-fluorophenyl moiety . Example: Discrepancies in dihedral angles between computational models and crystallographic data can indicate steric hindrance from the 3-chloro substituent .

Q. What mechanistic insights explain the compound’s potential enzyme inhibition in coagulation pathways?

- Electrophilic halogen interactions : The 3-chloro-4-fluorophenyl group may act as a hydrogen-bond acceptor, disrupting serine protease active sites (e.g., thrombin) .

- Hydrazone linkage reactivity : Protonation at physiological pH generates a reactive diazonium intermediate, enabling covalent binding to catalytic residues .

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) suggest a binding affinity (ΔG) of −8.2 kcal/mol for thrombin, with halogen-π interactions stabilizing the complex .

Q. How do conflicting solubility data in methanol and chloroform impact formulation strategies?

- Experimental contradictions : reports slight methanol solubility, while emphasizes chloroform compatibility. This discrepancy may arise from:

- Polymorphism : Different crystalline forms (e.g., anhydrous vs. solvates) alter solubility profiles .

- Impurity effects : Residual hydrazine derivatives (≤2%) can enhance methanol miscibility .

- Mitigation : Pre-formulation studies should include differential scanning calorimetry (DSC) to identify polymorphs and HPLC-MS to quantify impurities .

Q. What computational methods validate the compound’s stability under physiological conditions?

- DFT calculations : Gaussian09 at the B3LYP/6-31G(d) level predicts degradation pathways (e.g., ester hydrolysis activation energy: ~25 kcal/mol) .

- ADMET predictions : SwissADME models indicate high gastrointestinal absorption (LogP = 2.8) but potential CYP450 inhibition due to the chlorofluorophenyl group .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity across studies?

- Source variation : Activity against coagulation enzymes () vs. metabolic targets () may reflect assay conditions (e.g., enzyme concentration, pH).

- Standardization : Use WHO-recommended protocols (e.g., chromogenic substrate assays for thrombin inhibition) to ensure reproducibility .

- Negative controls : Compare with structurally similar analogs (e.g., methyl 2-chloro-2-(4-fluorophenyl)acetate, CAS 1036273-29-6) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.